molecular formula C7H11F3O B8185261 trans-3-Trifluoromethyl-cyclohexanol

trans-3-Trifluoromethyl-cyclohexanol

Cat. No.: B8185261
M. Wt: 168.16 g/mol
InChI Key: WGZGFRDYYXKLRB-PHDIDXHHSA-N
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Description

trans-3-Trifluoromethyl-cyclohexanol: is an organic compound with the molecular formula C7H11F3O It is a derivative of cyclohexanol, where a trifluoromethyl group is attached to the third carbon atom in the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the use of copper-based catalysts for the dehydrogenation process due to their efficiency and low-temperature catalytic performance .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Trifluoromethyl-cyclohexanol can undergo oxidation to form corresponding ketones.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like and are often used.

    Substitution: Reagents such as and can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of trifluoromethylation reactions and their mechanisms.

Biology and Medicine:

Industry:

Mechanism of Action

Comparison with Similar Compounds

  • 3-Trifluoromethyl-cyclohexanol (cis/trans isomers)
  • Cyclohexanol
  • Cyclohexanone

Comparison:

Properties

IUPAC Name

(1R,3R)-3-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZGFRDYYXKLRB-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Trifluoromethyl-cyclohexanol
Reactant of Route 2
trans-3-Trifluoromethyl-cyclohexanol
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trans-3-Trifluoromethyl-cyclohexanol
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trans-3-Trifluoromethyl-cyclohexanol
Reactant of Route 5
trans-3-Trifluoromethyl-cyclohexanol
Reactant of Route 6
trans-3-Trifluoromethyl-cyclohexanol

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